molecular formula C10H8N2O2 B2835089 3-Aminoquinoline-8-carboxylic acid CAS No. 1799412-39-7

3-Aminoquinoline-8-carboxylic acid

Cat. No.: B2835089
CAS No.: 1799412-39-7
M. Wt: 188.186
InChI Key: VJDHULZQCXAVBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminoquinoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of an amino group at the third position and a carboxylic acid group at the eighth position of the quinoline ring

Mechanism of Action

Target of Action

3-Aminoquinoline-8-carboxylic acid, a derivative of quinoline, has been found to exhibit a broad spectrum of bioactivities . Some quinolone-3-carboxylic acids have been synthesized as HIV-1 integrase inhibitors , suggesting that this compound might have similar targets.

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms of action . For instance, some quinolone-3-carboxylic acids inhibit HIV-1 integrase, a key enzyme in the life cycle of HIV . This suggests that this compound might interact with its targets in a similar manner, leading to changes in the biological functions of these targets.

Biochemical Pathways

Quinoline derivatives are known to affect various biochemical pathways due to their broad spectrum of bioactivities . For instance, quinoline derivatives that inhibit HIV-1 integrase would affect the viral replication pathway . The downstream effects of such interactions could include the inhibition of viral replication and the prevention of new infections.

Result of Action

Given the broad spectrum of bioactivities exhibited by quinoline derivatives , the effects of this compound could include the inhibition of microbial growth, the prevention of viral replication, and the modulation of various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction typically involves the condensation of aniline derivatives with β-ketoesters, followed by cyclization and subsequent functionalization to introduce the amino and carboxylic acid groups .

Industrial Production Methods: Industrial production of this compound often employs transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure high yields and environmental sustainability . These methods are optimized to minimize by-products and enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 3-Aminoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

3-aminoquinoline-8-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-7-4-6-2-1-3-8(10(13)14)9(6)12-5-7/h1-5H,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDHULZQCXAVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.